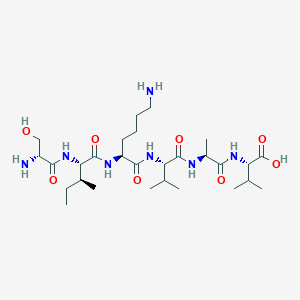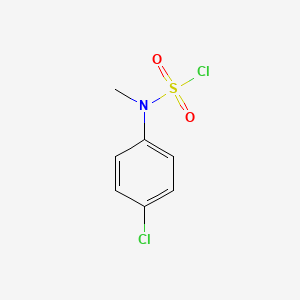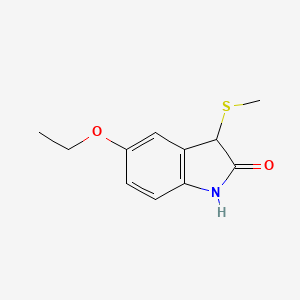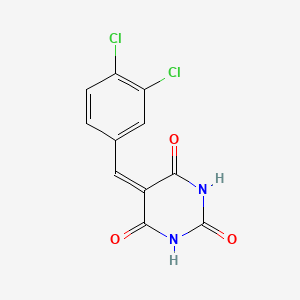![molecular formula C11H24NO3P B15161666 Diethyl [3-(pyrrolidin-1-yl)propyl]phosphonate CAS No. 143338-01-6](/img/structure/B15161666.png)
Diethyl [3-(pyrrolidin-1-yl)propyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [3-(pyrrolidin-1-yl)propyl]phosphonate is a chemical compound that features a phosphonate group attached to a pyrrolidine ring via a propyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [3-(pyrrolidin-1-yl)propyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable pyrrolidine derivative. One common method involves the use of a 1,3-dipolar cycloaddition reaction, where N-benzyl-C-(diethoxyphosphoryl)nitrone reacts with cis-1,4-dihydroxybut-2-ene . The reaction conditions often require the presence of a catalyst and specific temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as those used in laboratory settings. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the compound efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl [3-(pyrrolidin-1-yl)propyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can modify the pyrrolidine ring or the phosphonate group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of phosphonate esters.
Wissenschaftliche Forschungsanwendungen
Diethyl [3-(pyrrolidin-1-yl)propyl]phosphonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of diethyl [3-(pyrrolidin-1-yl)propyl]phosphonate involves its interaction with molecular targets such as enzymes or receptors. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit or modulate enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl (pyrrolidin-2-yl)phosphonate: Similar structure but with a different position of the pyrrolidine ring.
Diethyl (5-oxopyrrolidin-2-yl)phosphonate: Contains an oxo group on the pyrrolidine ring, altering its chemical properties.
Uniqueness
Diethyl [3-(pyrrolidin-1-yl)propyl]phosphonate is unique due to its specific structural arrangement, which provides distinct reactivity and interaction profiles compared to other phosphonate derivatives
Eigenschaften
CAS-Nummer |
143338-01-6 |
|---|---|
Molekularformel |
C11H24NO3P |
Molekulargewicht |
249.29 g/mol |
IUPAC-Name |
1-(3-diethoxyphosphorylpropyl)pyrrolidine |
InChI |
InChI=1S/C11H24NO3P/c1-3-14-16(13,15-4-2)11-7-10-12-8-5-6-9-12/h3-11H2,1-2H3 |
InChI-Schlüssel |
JLKHQLJDPKSVOY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CCCN1CCCC1)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-Butyl[(dec-2-en-1-yl)oxy]dimethylsilane](/img/structure/B15161605.png)
![2-[3-(Dibromomethyl)phenyl]-1,3-benzothiazole](/img/structure/B15161616.png)
![1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-8-phenoxy-](/img/structure/B15161626.png)



![1,1-Dibenzyl-2-methyl-1H-benzo[E]indole](/img/structure/B15161647.png)

![1H-[1,4]Benzodioxino[2,3-D]imidazole](/img/structure/B15161652.png)
![2-Methyl-5-[(phenylsulfanyl)methyl]furan](/img/structure/B15161653.png)
![N-Methyl-2-[2-(2-phenylethenyl)phenyl]ethan-1-amine](/img/structure/B15161661.png)
